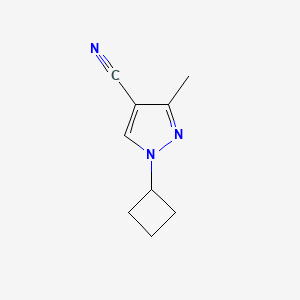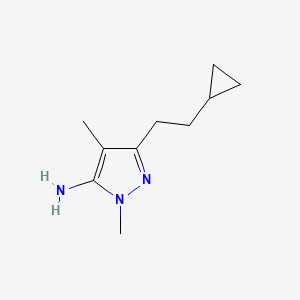
3-(2-Cyclopropylethyl)-1,4-dimethyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Cyclopropylethyl)-1,4-dimethyl-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a cyclopropylethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclopropylethyl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropylethyl group. One common method is the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters under acidic or basic conditions. The cyclopropylethyl group can be introduced via alkylation reactions using cyclopropylmethyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyclopropylethyl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the cyclopropyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alkane.
Substitution: Formation of substituted pyrazoles or cyclopropyl derivatives.
Scientific Research Applications
3-(2-Cyclopropylethyl)-1,4-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Cyclopropylethyl)-1,4-dimethyl-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl group can enhance the compound’s binding affinity and specificity by fitting into hydrophobic pockets of the target protein.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Cyclopropylethyl)-1H-pyrazol-5-amine
- 1,4-Dimethyl-1H-pyrazol-5-amine
- 3-(2-Cyclopropylethyl)-1H-pyrazole
Uniqueness
3-(2-Cyclopropylethyl)-1,4-dimethyl-1H-pyrazol-5-amine is unique due to the presence of both the cyclopropylethyl group and the dimethyl substitutions on the pyrazole ring. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
5-(2-cyclopropylethyl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c1-7-9(6-5-8-3-4-8)12-13(2)10(7)11/h8H,3-6,11H2,1-2H3 |
InChI Key |
OEYPPFOGELEIEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1CCC2CC2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13276499.png)

![3-[(2-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13276507.png)
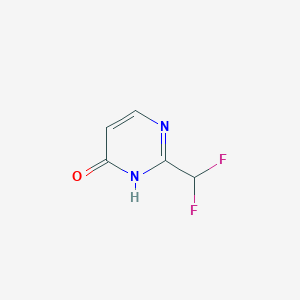
![N-[1-(5-methylthiophen-2-yl)ethyl]aniline](/img/structure/B13276515.png)
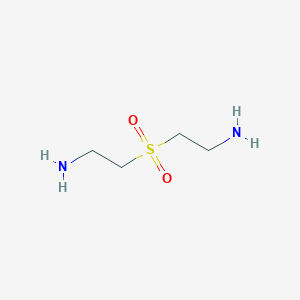
![1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13276522.png)
![2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine](/img/structure/B13276530.png)
![4-{[1-(4-Methylphenyl)ethyl]amino}butan-2-ol](/img/structure/B13276532.png)
![[(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B13276538.png)
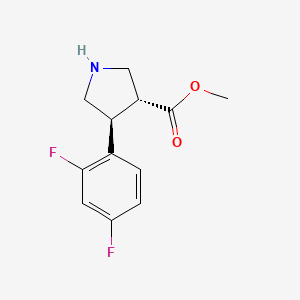
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid](/img/structure/B13276547.png)

